molecular formula C₃₄H₂₈FeP₂ B126326 Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron CAS No. 12150-46-8

Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron

Cat. No. B126326
CAS RN: 12150-46-8
M. Wt: 546.3 g/mol
InChI Key: KNVAAITVNCIMBM-UHFFFAOYSA-N
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Description

The compound "Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron" is part of a family of iron-cyclopentadienyl complexes that have been synthesized with various phosphane co-ligands. These compounds are of interest due to their structural characteristics and potential biological activities, such as cytotoxic effects against cancer cells .

Synthesis Analysis

The synthesis of these iron-cyclopentadienyl complexes involves the combination of iron with cyclopentadienyl and different phosphane ligands. For instance, the compound [Fe(Cp)(CO)(PPh3)I] is synthesized and characterized by standard analytical and spectroscopic techniques. The synthesis process is designed to yield compounds with specific ligands that can influence the overall properties and reactivity of the complex .

Molecular Structure Analysis

The molecular structure of these complexes is determined by X-ray crystallography. For example, [Fe(Cp)(CO)(PPh3)I] crystallizes in the orthorhombic space group P212121, containing only one enantiomer in its crystal packing. This contrasts with another compound in the family, [Fe(η^5-Cp)(CO)(P(Ph-p-F)3)I], which crystallizes in the centrosymmetric space group Pbca and exhibits significant disorder, likely due to the presence of two enantiomers .

Chemical Reactions Analysis

The reactivity of these complexes in chemical reactions is notable. For instance, the diamond-shaped heterometallic cyanide-bridged complex [CpFe(CO)(μ-CN)2Cu(CH3CN)2]2 can undergo coordination geometry changes at the copper centers upon the addition of phosphane ligands. This reactivity demonstrates the versatility of these complexes in forming various structures with different ligands, which can be exploited in catalysis or material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of these iron-cyclopentadienyl complexes are influenced by their ligands. The stability of these compounds in aqueous solutions has been confirmed, which is essential for biological applications. The cytotoxicity of the cationic complexes bearing triphenylphosphane or tris(4-fluorophenyl)phosphane against cervical HeLa human cancer cells indicates that the electronic features of the compounds are related to their biological activity. This suggests potential applications in medicinal chemistry, particularly in the development of anticancer agents .

Scientific Research Applications

Molecular Sensing and Ligand Behavior

A study by Siemeling et al. (2004) explores a ligand closely related to tetraphenylcyclopentadienone, acting as a molecular electrochemical sensor towards a range of divalent metal ions. This compound exhibits favorable electrochemical behavior, forming chelates with enhanced stability upon reduction, indicating its potential in redox switches and sensors (Siemeling et al., 2004).

Biological Activity

Deghadi and Mohamed (2022) discuss the synthesis of complexes from ferrocenyl Schiff base ligands, showing promising antibacterial and anticancer activities. These findings highlight the potential of cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron derivatives in developing new therapeutic agents (Deghadi & Mohamed, 2022).

Synthesis and Structural Insights

Nakadaira, Kobayashi, and Sakurai (1986) report on the synthesis of tricarbonyl cyclopenta-2,4-dien-1-yl complexes with iron, demonstrating the versatile reactivity and potential for creating novel organometallic structures. This research underscores the significance of cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron in organometallic chemistry and material science (Nakadaira, Kobayashi, & Sakurai, 1986).

Photoluminescence and Material Applications

Zhang et al. (2013) synthesized cyclopentadiene derivatives displaying aggregation-induced emission enhancement (AIEE) characteristics. The study investigates photoluminescence properties in solutions and the aggregation state, offering insights into the potential use of cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron derivatives in optoelectronic applications (Zhang et al., 2013).

Safety And Hazards

Like many organometallic compounds, “Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron” could potentially be hazardous. It might be sensitive to air and moisture, and could potentially be toxic .

Future Directions

The study of organometallic compounds is a vibrant field with many potential applications in catalysis, materials science, and medicinal chemistry. Future research on “Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron” could potentially explore these areas .

properties

IUPAC Name

cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H10P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-6,9-12H;/q2*-5;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVAAITVNCIMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P([C-]2[C-]=[C-][C-]=[C-]2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2[C-]=[C-][C-]=[C-]2)C3=CC=CC=C3.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H20FeP2-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11979534

CAS RN

12150-46-8
Record name NSC238923
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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